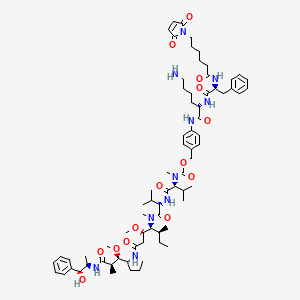

Mc-Phe-Lys-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C72H106N10O14 |

|---|---|

Molecular Weight |

1335.7 g/mol |

IUPAC Name |

[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1 |

InChI Key |

FRPQRQTYROMYFD-RONWFJSWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |

Origin of Product |

United States |

Foundational & Exploratory

Mc-Phe-Lys-PAB-MMAE mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Mc-Phe-Lys-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the this compound platform. This system is a sophisticated drug delivery technology designed to selectively target and eliminate cancer cells while minimizing systemic toxicity. The guide will delve into the roles of its constituent components, the step-by-step process of its cytotoxic action, and the experimental methodologies used to characterize its function.

Core Components and Their Roles

The this compound platform is comprised of three critical components: a monoclonal antibody (Mc), a cleavable linker system (Phe-Lys-PAB), and a potent cytotoxic payload (MMAE). Each element is meticulously designed to work in concert to achieve targeted cancer cell destruction.

-

Monoclonal Antibody (Mc): The monoclonal antibody is the targeting component of the ADC. It is engineered to bind with high specificity to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This specificity is paramount for directing the cytotoxic payload to the intended target and sparing healthy tissues. An example of such a targeting system is the use of cAC10, an antibody that targets the CD30 antigen found on certain lymphoma cells[1][2][3][4].

-

Linker (Mc-Phe-Lys-PAB): The linker is a chemical bridge that connects the monoclonal antibody to the cytotoxic payload. The this compound system employs a protease-cleavable linker designed for stability in the systemic circulation and efficient cleavage within the target cell.

-

Mc (Maleimidocaproyl): This group provides a stable covalent attachment point to the antibody, typically through the thiol group of a cysteine residue[5].

-

Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active in the low-pH environment of the lysosome. The choice of this dipeptide is crucial for ensuring that the payload is released only after the ADC has been internalized by the target cell.

-

PAB (para-aminobenzyl): This acts as a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by cathepsins, the PAB group spontaneously decomposes, releasing the unmodified and fully active MMAE payload into the cytoplasm.

-

-

Payload (MMAE - Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. Due to its extreme toxicity, it cannot be administered as a standalone drug. However, when delivered as part of an ADC, its potent cell-killing activity can be harnessed against cancer cells. MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Step-by-Step Mechanism of Action

The mechanism of action of a this compound ADC can be delineated into a series of sequential steps, from initial targeting to the induction of cancer cell death.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site and facilitates binding to the specific target antigen on the surface of cancer cells. The linker remains stable in the bloodstream, preventing premature release of the toxic MMAE payload.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes and characterized by a low pH environment.

-

Enzymatic Cleavage and Payload Release: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Phe-Lys dipeptide linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.

-

Cytotoxicity and Apoptosis: The released MMAE then exerts its potent cytotoxic effect. It binds to tubulin, disrupting microtubule dynamics and inhibiting the formation of the mitotic spindle. This interference with mitosis leads to cell cycle arrest at the G2/M phase, and the cell ultimately undergoes apoptosis.

-

Bystander Effect: In some instances, the released MMAE, which is cell-permeable, can diffuse out of the targeted cancer cell and kill neighboring cancer cells that may not express the target antigen. This phenomenon, known as the bystander effect, can enhance the overall anti-tumor efficacy of the ADC.

Visualization of the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow for evaluating this compound ADCs.

References

- 1. cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Brentuximab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mc-Phe-Lys-PAB-MMAE Drug-Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the maleimidocaproyl-phenylalanyl-lysyl-p-aminobenzyl-monomethyl auristatin E (Mc-Phe-Lys-PAB-MMAE) drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical structure, mechanism of action, and synthesis of the drug-linker, and provides relevant experimental protocols and quantitative data for its application in cancer therapy research. The guide is intended for professionals in the fields of oncology, pharmacology, and drug development, offering a foundational understanding of this potent ADC payload system.

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three core components: a monoclonal antibody (mAb) for target recognition, a cytotoxic payload to induce cell death, and a chemical linker that connects the antibody to the payload.

The this compound drug-linker is a sophisticated system that combines a potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), with a protease-cleavable linker. This linker is engineered for stability in systemic circulation and for specific enzymatic cleavage within the lysosomal compartment of target cancer cells, ensuring a targeted release of the cytotoxic payload. This guide will delve into the technical intricacies of this drug-linker, providing a valuable resource for its application in ADC research and development.

Chemical Structure and Components

The this compound drug-linker is a modular construct, with each component serving a distinct and crucial function.

-

Mc (Maleimidocaproyl): This component serves as the reactive handle for conjugation to the monoclonal antibody. The maleimide group specifically and covalently reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond. The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug, which can be important for efficient enzymatic cleavage.

-

Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1] The enzymatic cleavage of the amide bond between lysine and the subsequent PAB group is the primary mechanism of payload release.

-

PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by cathepsins, the PAB moiety undergoes a 1,6-elimination reaction, spontaneously releasing the active MMAE payload.[2] This self-immolation is critical for ensuring that the released drug is in its most potent, unmodified form.

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic analog of the natural product dolastatin 10.[3] It is a microtubule-depolymerizing agent that binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone agent but is highly effective as an ADC payload.[3]

Below is a diagram illustrating the logical relationship of these components.

References

- 1. researchgate.net [researchgate.net]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

Synthesis Pathway of Mc-Phe-Lys-PAB-MMAE: A Technical Guide

This in-depth technical guide provides a detailed overview of the plausible synthetic pathway for the drug-linker conjugate Mc-Phe-Lys-PAB-MMAE. This molecule is a critical component in the construction of Antibody-Drug Conjugates (ADCs), combining a potent cytotoxic agent (Monomethyl Auristatin E, MMAE) with a linker system designed for stability in circulation and selective cleavage within tumor cells. The linker consists of a maleimidocaproyl (Mc) group for antibody conjugation, a cathepsin B-cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.

This guide is intended for researchers, scientists, and professionals in the field of drug development. It outlines the multi-step chemical synthesis, provides detailed experimental protocols based on established bioconjugation chemistries, summarizes quantitative data, and includes a visual representation of the synthetic workflow.

Overall Synthesis Strategy

The synthesis of this compound is a sequential process involving peptide chemistry and standard organic reactions. The core strategy involves:

-

Building the Protected Peptide-Spacer: Synthesis of the Fmoc-Phe-Lys(Boc)-PAB intermediate, where the N-terminus of Phenylalanine is protected by an Fmoc group and the lysine side chain is protected by a Boc group.

-

Payload Conjugation: Coupling the potent cytotoxic drug, MMAE, to the C-terminus of the peptide-spacer.

-

N-Terminal Deprotection: Removal of the Fmoc protecting group to expose the terminal amine of the Phenylalanine residue.

-

Maleimide Group Installation: Acylation of the newly exposed amine with an activated maleimidocaproyl (Mc) group to yield the final drug-linker conjugate.

Data Presentation: Synthesis Overview

The following table summarizes the key parameters for each major step in the synthesis of this compound. Yields and purity are representative values based on analogous syntheses reported in the literature.

| Step | Description | Key Reagents | Molar Equivalents (Typical) | Typical Yield (%) | Purity (%) |

| 1 | Synthesis of Fmoc-Phe-Lys(Boc)-PAB | Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, p-aminobenzyl alcohol, Peptide Coupling Agents (e.g., HATU, HOBt) | 1.0 - 1.5 eq. | 70 - 85 | >95 |

| 2 | Coupling of MMAE | Fmoc-Phe-Lys(Boc)-PAB-OH, MMAE, Activating Agent (e.g., p-nitrophenyl carbonate) | 1.0 - 1.2 eq. | 75 - 90 | >95 |

| 3 | Fmoc Deprotection | Fmoc-Phe-Lys(Boc)-PAB-MMAE, Piperidine | 20% solution in DMF | 90 - 98 | >95 |

| 4 | Mc Group Installation | H₂N-Phe-Lys(Boc)-PAB-MMAE, Mc-NHS ester, DIPEA | 1.2 - 1.5 eq. | 80 - 95 | >95 |

Experimental Protocols

The protocols provided below are detailed methodologies for each key stage of the synthesis. These are based on standard procedures in peptide and linker synthesis and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Protected Dipeptide-Spacer (Fmoc-Phe-Lys(Boc)-PAB)

This step involves the sequential coupling of protected amino acids to the p-aminobenzyl alcohol spacer. The synthesis starts with the C-terminal amino acid (Lysine).

-

Activation of Fmoc-Lys(Boc)-OH: Dissolve Fmoc-Lys(Boc)-OH (1.0 eq.), HOBt (1.1 eq.), and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Coupling to PAB: In a separate flask, dissolve p-aminobenzyl alcohol (1.2 eq.) in anhydrous DMF. Add the pre-activated Fmoc-Lys(Boc)-OH solution to the p-aminobenzyl alcohol solution. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product, Fmoc-Lys(Boc)-PAB, by flash column chromatography on silica gel.

-

Fmoc Deprotection of Lysine: Dissolve the purified Fmoc-Lys(Boc)-PAB in a 20% solution of piperidine in DMF. Stir at room temperature for 30-60 minutes. Remove the solvent under vacuum to yield H₂N-Lys(Boc)-PAB.

-

Coupling of Fmoc-Phe-OH: Repeat the activation and coupling procedure described in substeps 1-3, using Fmoc-Phe-OH (1.0 eq.) and the H₂N-Lys(Boc)-PAB intermediate. This will yield the final protected dipeptide-spacer, Fmoc-Phe-Lys(Boc)-PAB .

Step 2: Coupling of Monomethyl Auristatin E (MMAE)

This step involves forming a carbamate linkage between the hydroxyl group of the PAB spacer and the secondary amine of MMAE.

-

Activation of the PAB Spacer: Dissolve Fmoc-Phe-Lys(Boc)-PAB (1.0 eq.) in anhydrous Dichloromethane (DCM). Cool the solution to 0°C. Add p-nitrophenyl chloroformate (1.2 eq.) and pyridine (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. This forms the activated intermediate, Fmoc-Phe-Lys(Boc)-PAB-PNP.

-

Conjugation to MMAE: In a separate flask, dissolve MMAE (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DMF. Add the solution of the activated PAB intermediate to the MMAE solution. Add DIPEA (2.0 eq.) and stir the reaction at room temperature for 4-8 hours. Monitor the reaction by HPLC.

-

Purification: Upon completion, concentrate the reaction mixture under vacuum. Purify the crude product, Fmoc-Phe-Lys(Boc)-PAB-MMAE , by preparative reverse-phase HPLC to obtain the pure conjugate as a solid after lyophilization.

Step 3: N-Terminal Fmoc Deprotection

The N-terminal Fmoc group is removed to expose the primary amine of the phenylalanine residue for the final coupling step.

-

Deprotection Reaction: Dissolve the purified Fmoc-Phe-Lys(Boc)-PAB-MMAE (1.0 eq.) in a solution of 20% piperidine in DMF.

-

Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the completion of the deprotection by HPLC.

-

Isolation: Once the reaction is complete, concentrate the solution under high vacuum to remove piperidine and DMF. The resulting crude product, H₂N-Phe-Lys(Boc)-PAB-MMAE , is often used directly in the next step without further purification.

Step 4: Coupling of Maleimidocaproyl (Mc) Group

The final step attaches the maleimide functionality, which is required for conjugation to monoclonal antibodies.

-

Preparation of Mc-NHS ester: Maleimidohexanoic acid can be reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) to form the activated Mc-NHS ester.

-

Coupling Reaction: Dissolve the crude H₂N-Phe-Lys(Boc)-PAB-MMAE (1.0 eq.) from the previous step in anhydrous DMF. Add Mc-NHS ester (1.2 eq.) and DIPEA (2.0 eq.) to the solution.

-

Reaction Monitoring and Completion: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by HPLC until the starting amine is consumed.

-

Final Purification: Concentrate the reaction mixture under vacuum. Purify the final product, Mc-Phe-Lys(PAB)-MMAE , by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid. Note: The Boc protecting group on Lysine is typically removed during the final purification step with trifluoroacetic acid (TFA) or during the workup conditions if they are sufficiently acidic.

Mandatory Visualization

The following diagram illustrates the complete, four-step synthesis pathway from protected amino acids and spacers to the final drug-linker conjugate.

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Mc-Phe-Lys-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mc-Phe-Lys-PAB-MMAE is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and a visualization of the underlying biological and experimental workflows. The information herein is intended to support researchers and drug development professionals in the effective application of this potent cytotoxic payload delivery system.

Core Physicochemical Properties

This compound is a complex molecule comprising a maleimidocaproyl (Mc) spacer, a cathepsin B-cleavable phenylalanine-lysine (Phe-Lys) dipeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE). The rational design of this conjugate ensures stability in systemic circulation and targeted release of MMAE within the lysosomal compartment of cancer cells.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Remarks |

| Molecular Weight | 1335.67 g/mol | Calculated from the molecular formula. |

| Molecular Formula | C72H106N10O14 | |

| CAS Number | 646502-54-7 | |

| Solubility | ≥ 100 mg/mL in DMSO[1] | The use of hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1] Aqueous solubility data is not readily available, but the molecule is expected to have low aqueous solubility. |

| Stability | Unstable in solutions; freshly prepared solutions are recommended.[1] | Stability is influenced by pH and temperature. Specific quantitative data on degradation kinetics under various conditions are not extensively published. |

| Lipophilicity (LogP) | Data not available in searched literature. | The lipophilicity of peptide-drug conjugates is a critical parameter influencing their pharmacokinetic and pharmacodynamic properties. It can be experimentally determined using methods like RP-HPLC. |

| Appearance | Solid | |

| Storage | -20°C, sealed, away from moisture and light. | For long-term storage. |

Experimental Protocols

The following section details the methodologies for the synthesis, characterization, and evaluation of this compound and its corresponding ADCs.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis followed by solution-phase conjugation.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Solid-Phase Peptide Synthesis: The protected dipeptide, Fmoc-Phe-Lys(Boc)-PAB, is synthesized on a solid support resin.

-

Cleavage: The peptide is cleaved from the resin using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

MMAE Coupling: The cleaved peptide is coupled to the N-terminus of MMAE in solution using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Deprotection: The Fmoc and Boc protecting groups are removed.

-

Maleimide Functionalization: The free amine is reacted with an activated ester of maleimidocaproic acid (e.g., Mc-NHS) to introduce the maleimide group.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified product is lyophilized to yield the final this compound as a solid.

Characterization of this compound

2.2.1. Mass Spectrometry for Identity Confirmation

-

Objective: To confirm the molecular weight of the synthesized conjugate.

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Protocol:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the observed m/z values with the calculated molecular weight of this compound.

-

2.2.2. HPLC for Purity Assessment

-

Objective: To determine the purity of the synthesized conjugate.

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Analysis: Integrate the peak area of the main product and any impurities to calculate the percentage purity.

-

Evaluation of Linker Cleavage

2.3.1. Cathepsin B Cleavage Assay

-

Objective: To assess the susceptibility of the Phe-Lys linker to cleavage by cathepsin B.

-

Method: In vitro enzymatic assay with HPLC or LC-MS/MS analysis.

-

Protocol:

-

Reaction Buffer: Prepare a suitable assay buffer, typically at an acidic pH (e.g., 5.0-6.0) to mimic the lysosomal environment.[2]

-

Enzyme Activation: Activate recombinant human cathepsin B according to the manufacturer's instructions.

-

Incubation: Incubate this compound with activated cathepsin B at 37°C. Include a negative control without the enzyme.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of released MMAE and remaining intact conjugate over time.

-

Workflow for Cathepsin B Cleavage Assay

Caption: A workflow diagram for the in vitro cathepsin B cleavage assay.

Determination of Lipophilicity

2.4.1. RP-HPLC Method for LogP Estimation

-

Objective: To estimate the lipophilicity (LogP) of the conjugate.

-

Method: Correlation of retention time on a C18 RP-HPLC column with known LogP standards.

-

Protocol:

-

Prepare a series of standard compounds with known LogP values.

-

Analyze the standards and the this compound sample using the same isocratic RP-HPLC method.

-

Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.

-

Determine the k' for this compound and use the calibration curve to estimate its LogP.

-

Mechanism of Action of MMAE

The cytotoxic payload, MMAE, is a potent inhibitor of tubulin polymerization. Upon release inside the target cancer cell, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway of MMAE-induced Cytotoxicity

Caption: Signaling pathway of MMAE-induced cell death following ADC internalization.

Conclusion

This compound is a well-defined and highly effective drug-linker for the development of ADCs. A thorough understanding and characterization of its physicochemical properties are paramount for the successful design and optimization of novel cancer therapeutics. The protocols and diagrams provided in this guide serve as a valuable resource for researchers in this endeavor. It is crucial to note that due to the inherent instability of the molecule in solution, experiments should be conducted with freshly prepared samples to ensure data accuracy and reproducibility. Further research to quantify the stability of this compound under various physiological conditions would be beneficial for the field.

References

The Pivotal Role of the p-Aminobenzyl Spacer in MMAE Release from Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. Among the most successful and clinically validated linker systems is the combination of a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide with a p-aminobenzyl (PAB) self-immolative spacer, culminating in the release of the potent antimitotic agent, monomethyl auristatin E (MMAE). This technical guide provides an in-depth exploration of the indispensable role of the PAB spacer in the conditional and efficient release of MMAE, supported by mechanistic insights, experimental protocols, and comparative data.

The Self-Immolative Mechanism of the PAB Spacer

The PAB spacer is a critical component that ensures the release of the payload in its active, unmodified form following enzymatic cleavage of the adjacent trigger, typically a dipeptide like Val-Cit.[1][][3] This process, known as self-immolation, is a spontaneous intramolecular electronic cascade that occurs after a specific triggering event.

The mechanism unfolds as follows:

-

Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, cathepsin B, a lysosomal protease often upregulated in tumor cells, recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit linker and the PAB spacer.[4][5]

-

Initiation of Self-Immolation: The cleavage of the peptide bond unmasks a free aniline nitrogen on the PAB spacer. This initiates a spontaneous and rapid 1,6-elimination reaction.

-

Electronic Cascade and Payload Release: The lone pair of electrons on the newly exposed amino group initiates an electronic cascade through the aromatic ring of the PAB spacer. This leads to the fragmentation of the spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the unmodified MMAE payload. This self-immolative cascade ensures a clean and efficient release of the active drug.

This targeted and conditional release mechanism is a hallmark of advanced ADC design, ensuring that the highly cytotoxic MMAE remains inactive and attached to the antibody while in systemic circulation, thus minimizing off-target toxicity.

Quantitative Data on Linker Performance

Direct quantitative comparison of MMAE release from a Val-Cit linker with and without a PAB spacer is not extensively reported in the literature, primarily because the PAB spacer is integral to the designed release mechanism of the unmodified drug. A Val-Cit linker directly attached to MMAE would form a stable amide bond not readily susceptible to cleavage for releasing the active payload. However, we can compare the outcomes of enzymatic cleavage on these two hypothetical constructs.

| Linker Construct | Triggering Event | Outcome of Triggering Event | MMAE Release | Rationale |

| Val-Cit-PAB-MMAE | Cathepsin B cleavage of the Cit-PAB amide bond | Initiation of 1,6-self-immolation of the PAB spacer | Efficient release of active, unmodified MMAE | The PAB spacer is designed to fragment upon cleavage of the Val-Cit linker, ensuring the liberation of the free drug. |

| Val-Cit-MMAE (hypothetical) | Cathepsin B cleavage of the Val-Cit dipeptide | Formation of a stable Citrulline-MMAE conjugate | No release of active, unmodified MMAE | The amide bond between citrulline and MMAE would not be cleaved by cathepsin B, and in the absence of a self-immolative spacer, there is no mechanism for the release of the free drug. |

Experimental Protocols

I. Synthesis of Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the key steps for the chemical synthesis of the Val-Cit-PAB-MMAE drug-linker construct.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Maleimidocaproic acid (MC-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Coupling of Val-Cit-PAB to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Add HOBt (1.0 eq.) and DIPEA to the solution.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20 eq.).

-

Stir at room temperature for 20-30 minutes.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

-

-

Addition of Maleimide Group (MC):

-

Activate maleimidocaproic acid by reacting it with NHS and DCC to form MC-NHS ester.

-

Dissolve the NH₂-Val-Cit-PAB-MMAE in DMF.

-

Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

-

II. Cathepsin B-Mediated Cleavage Assay

This protocol describes an in vitro assay to quantify the release of MMAE from an ADC upon incubation with purified human cathepsin B.

Materials:

-

ADC construct (e.g., Antibody-MC-Val-Cit-PAB-MMAE)

-

Purified human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., MMAE isotopologue)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the ADC construct in an appropriate buffer.

-

Reconstitute purified cathepsin B in the assay buffer to a working concentration.

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC construct with the assay buffer.

-

Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubate the reaction at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding an excess of the cold quenching solution.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples to precipitate the antibody and enzyme.

-

Analyze the supernatant containing the released MMAE by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the concentration of released MMAE at each time point by comparing the peak area of MMAE to that of the internal standard.

-

Calculate the percentage of MMAE release over time.

-

Visualizations

Conclusion

The p-aminobenzyl (PAB) spacer is a linchpin in the design of effective and safe antibody-drug conjugates utilizing the Val-Cit-MMAE linker-payload system. Its elegant self-immolative mechanism ensures the conditional and complete release of the active, unmodified cytotoxic agent within the target tumor cells. This targeted release is paramount for maximizing therapeutic efficacy while minimizing the systemic toxicities associated with premature drug release. The well-characterized nature of the PAB spacer's function, supported by robust experimental validation, solidifies its position as a cornerstone of modern ADC technology. For researchers and drug development professionals, a thorough understanding of the PAB spacer's role is essential for the rational design and optimization of the next generation of targeted cancer therapies.

References

- 1. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

An In-depth Technical Guide to the Cathepsin B Cleavage of Phenylalanine-Lysine (Phe-Lys) Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of Phenylalanine-Lysine (Phe-Lys) linkers by cathepsin B, a critical mechanism in the design of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Cathepsin B and the Phe-Lys Cleavage Site

Cathepsin B is a lysosomal cysteine protease integral to intracellular protein turnover.[1] Its upregulation in various pathological conditions, including cancer, makes it a prime target for therapeutic intervention and a key enzyme in designing advanced drug delivery systems.[1] In the context of ADCs, cathepsin B-mediated cleavage of peptide linkers facilitates the conditional release of cytotoxic payloads within tumor cells.[1]

The Phe-Lys dipeptide sequence is a recognized substrate for cathepsin B. The enzyme's preference for basic amino acids like Lysine at the P1 position and hydrophobic residues like Phenylalanine at the P2 position makes the Phe-Lys linker an efficient cleavage site.[] This specificity allows for the design of ADCs that remain stable in systemic circulation and release their therapeutic payload upon internalization into the lysosomal compartment of target cells where cathepsin B is abundant and active.[]

Quantitative Data on Phe-Lys Linker Cleavage

The following tables summarize key quantitative data related to the cleavage of Phe-Lys and other relevant peptide linkers by cathepsin B. This data is essential for the rational design and optimization of linker chemistry in drug development.

Table 1: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

Note: The values presented in this table are illustrative and based on data from a technical guide. Actual values will vary depending on the specific experimental conditions, substrate modifications, and the nature of the attached payload.

Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Peptide Linker | Relative Cleavage Rate vs. Val-Cit | Enzyme Source | Notes |

| Phe-Lys | ~30-fold faster | Isolated Cathepsin B | In lysosomal extracts, the cleavage rates of Phe-Lys and Val-Cit were identical, suggesting the involvement of other enzymes. |

| Val-Ala | ~ half the rate of Val-Cit | Cathepsin B | Exhibits lower hydrophobicity, which can reduce ADC aggregation. |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the cathepsin B cleavage mechanism.

Caption: Cathepsin B-mediated cleavage of a Phe-Lys linker in an ADC.

Caption: A generalized workflow for a cathepsin B cleavage assay.

Experimental Protocols

The following are detailed methodologies for assessing the cleavage of Phe-Lys linkers by cathepsin B.

Protocol 1: Endpoint Assay for Screening Peptide Linker Cleavage

This protocol is suitable for the rapid screening of multiple peptide linkers to identify their susceptibility to cathepsin B cleavage.

Materials:

-

Recombinant Human Cathepsin B

-

Phe-Lys peptide linker conjugated to a fluorophore (e.g., AMC or AFC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and Activation Buffer.

-

Dilute the recombinant cathepsin B to an optimal concentration (e.g., 10-50 nM) in the Activation Buffer.

-

Prepare a stock solution of the Phe-Lys-fluorophore substrate in DMSO and dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

-

-

Enzyme Activation:

-

Incubate the diluted cathepsin B solution at 37°C for 15 minutes to ensure full activation of the enzyme.

-

-

Assay Setup (in triplicate):

-

Sample Wells: 50 µL of activated cathepsin B solution + 50 µL of peptide linker substrate solution.

-

Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.

-

Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

-

Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.

-

Protocol 2: Kinetic Assay for Determining K_m_ and k_cat_

This protocol is designed to determine the Michaelis-Menten kinetic constants for the cleavage of a Phe-Lys linker by cathepsin B.

Materials:

-

Same as Protocol 1.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare a serial dilution of the Phe-Lys-fluorophore substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected K_m_ value.

-

-

Assay Setup:

-

Add 50 µL of activated cathepsin B solution to the appropriate wells of a 96-well plate.

-

Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.

-

Include blank wells with the highest substrate concentration and Activation Buffer.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the V_max_ and K_m_ values.

-

Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the final concentration of the enzyme.

-

References

The Core Mechanism of MMAE: A Technical Guide to Tubulin Inhibition for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several clinically approved and investigational antibody-drug conjugates (ADCs).[1][2][3] Derived from the natural cytotoxic compound dolastatin 10, MMAE exerts its powerful anti-cancer effects by disrupting the microtubule dynamics essential for cell division.[2][3] Due to its high toxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies that target specific tumor-associated antigens, allowing for selective delivery to cancer cells. This targeted approach enhances the therapeutic window, minimizing systemic exposure and associated side effects. This technical guide provides a comprehensive overview of the core mechanism of MMAE, focusing on its interaction with tubulin, the resulting cellular consequences, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Tubulin Inhibition

MMAE functions as a highly potent mitotic inhibitor by disrupting the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal structures crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, MMAE effectively halts the cell cycle and induces apoptosis.

The binding of MMAE to tubulin occurs at the vinca alkaloid binding site, located at the interface between α- and β-tubulin subunits. This interaction prevents the assembly of tubulin dimers into microtubules. Specifically, MMAE binds to soluble tubulin heterodimers with an approximate 1:1 stoichiometry. It also binds with high affinity to the ends of pre-assembled microtubules and with lower affinity along their length, leading to structural defects and suppression of microtubule dynamics. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis).

Signaling Pathway for MMAE-Induced Apoptosis

The following diagram illustrates the signaling pathway from tubulin inhibition by MMAE to the induction of apoptosis.

Caption: Signaling pathway of MMAE-induced apoptosis.

Quantitative Data on MMAE Activity

The potency of MMAE is quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for MMAE.

Table 1: Tubulin Binding Affinity of MMAE

| Parameter | Value | Method | Reference |

| Apparent Kd (soluble tubulin) | ~1.6 µM | Size Exclusion Chromatography | |

| Kd (FITC-MMAE to free tubulin) | 291 nM | Fluorescence Polarization | |

| Binding Stoichiometry | ~1:1 | Size Exclusion Chromatography |

Table 2: In Vitro Cytotoxicity (IC50) of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MMAE's activity. The following sections provide protocols for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of MMAE on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

-

Prepare a stock solution of MMAE in a suitable solvent (e.g., DMSO).

-

Prepare a GTP solution (e.g., 10 mM).

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution.

-

Add various concentrations of MMAE or a vehicle control to the wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) using a temperature-controlled microplate reader.

-

-

Data Analysis:

-

Plot the OD340 values against time to generate polymerization curves.

-

Compare the curves for MMAE-treated samples to the control to determine the inhibitory effect.

-

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for a tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of MMAE on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of MMAE in cell culture medium.

-

Remove the old medium from the cells and add the MMAE dilutions or a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the MMAE concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunofluorescence Microscopy for Microtubule Imaging

This technique allows for the direct visualization of the effects of MMAE on the microtubule network within cells.

Principle: Immunofluorescence uses antibodies to label specific cellular components with fluorescent dyes. In this case, an antibody against tubulin is used to visualize the microtubule cytoskeleton.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat them with MMAE or a vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve their structure.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody that specifically binds to tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the fluorescently labeled microtubules using a fluorescence microscope.

-

Conclusion

MMAE is a highly effective cytotoxic agent that plays a crucial role in the development of ADCs for cancer therapy. Its mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. A thorough understanding of its interaction with tubulin, coupled with robust quantitative and qualitative experimental methodologies, is essential for the continued development and optimization of MMAE-based therapeutics. This guide provides a foundational technical overview for professionals in the field of drug development, offering insights into the core mechanisms and analytical methods that underpin the success of this important class of anti-cancer agents.

References

The Rise of Auristatins: A Technical Guide to Their Discovery and Development in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity. Among the most successful and widely utilized payloads are the auristatins, a class of synthetic analogs of the natural marine product dolastatin 10. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core methodologies associated with auristatin-based ADCs.

From Sea Hare to Targeted Therapy: The Genesis of Auristatins

The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[1] This natural pentapeptide exhibited extraordinary cytotoxic activity against a wide range of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations.[1] The mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Despite its remarkable potency, dolastatin 10 faced challenges in clinical development due to a narrow therapeutic window.[1] This spurred extensive research into synthetic analogues, giving rise to the auristatins. The goal was to retain the high cytotoxicity of the parent compound while improving its pharmacological properties for therapeutic applications. Early modifications led to the development of key derivatives, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic analogs proved to be ideal payloads for ADCs due to their high potency and the ability to be chemically linked to antibodies.

The Workhorses of Auristatin-Based ADCs: MMAE and MMAF

MMAE and MMAF are the most extensively used auristatin derivatives in ADC development. They are potent antimitotic agents that inhibit cell division by blocking the polymerization of tubulin. While both are highly effective, they possess distinct properties that influence their application in ADC design.

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that is highly membrane permeable. This property allows it to diffuse out of the target cancer cell and exert a "bystander effect," killing adjacent antigen-negative tumor cells. This makes MMAE-based ADCs particularly advantageous for treating tumors with heterogeneous antigen expression.

Monomethyl Auristatin F (MMAF) , in contrast, is more hydrophilic due to a charged carboxylic acid at its C-terminus. This limits its passive diffusion across cell membranes, making it less prone to the bystander effect. Consequently, MMAF-based ADCs are often more effective against tumors with high and uniform expression of the target antigen.

The choice between MMAE and MMAF is a critical consideration in ADC design and depends on the specific characteristics of the target tumor.

Quantitative Data Summary

The following tables summarize key quantitative data for auristatin derivatives and representative auristatin-based ADCs from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Derivatives and ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 Value | Reference |

| Free Payloads | ||||

| MMAE | SKBR3 | - | 3.27 ± 0.42 nM | |

| MMAE | HEK293 | - | 4.24 ± 0.37 nM | |

| MMAE | PC-3 | - | ~2 nM | |

| MMAE | C4-2B | - | ~2 nM | |

| MMAF | - | - | 100-200 nM | |

| ADCs | ||||

| Brentuximab vedotin (Adcetris®) | Hodgkin lymphoma cell lines | CD30 | 2-9 pM | |

| Enfortumab vedotin (Padcev®) | Urothelial cancer cell lines | Nectin-4 | 2-9 pM | |

| (ZHER2:4)2DCS-MMAE | SK-BR-3 | HER2 | <0.5 nM | |

| (ZHER2:4)2DCS-MMAE | MDA-MB-453 | HER2 | 1.9 nM | |

| (ZHER2:4)2DCS-MMAE | T-47D | HER2 | 5.5 nM | |

| Trastuzumab-MC-Val-Cit-PABC-MMAU | - | HER2 | pM range |

Table 2: Preclinical In Vivo Efficacy of Auristatin-Based ADCs

| ADC | Tumor Model | Target Antigen | Dosing | Outcome | Reference |

| 9MW2821 | Cell line-derived xenograft (urothelial cancer) | Nectin-4 | - | Equivalent or superior antitumor activity compared with Enfortumab vedotin | |

| 9MW2821 | Patient-derived xenograft (urothelial cancer) | Nectin-4 | - | Equivalent or superior antitumor activity compared with Enfortumab vedotin | |

| Anti-LGR5 ADC (PBD payload) | Neuroblastoma xenograft | LGR5 | Clinically relevant dose | Complete inhibition of tumor growth | |

| uPARAP-targeting ADC (MMAE payload) | Carcinoma xenograft | uPARAP (on CAFs) | - | Tumor eradication | |

| uPARAP-targeting ADC (Deruxtecan payload) | Carcinoma xenograft | uPARAP (on CAFs) | - | Tumor eradication |

Mechanism of Action: A Step-by-Step Look at ADC Function

The therapeutic effect of an auristatin-based ADC is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.

Caption: Mechanism of action of auristatin-based ADCs.

Experimental Protocols: Core Methodologies for ADC Characterization

The development and evaluation of auristatin-based ADCs rely on a series of robust in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Auristatin-based ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period of 48-144 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of an ADC by target cells.

Materials:

-

Target cancer cell lines

-

Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo™)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and resuspend cells in flow cytometry staining buffer.

-

ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit active internalization.

-

Washing: At each time point, wash the cells with cold PBS to stop internalization and remove unbound ADC.

-

Flow Cytometry Analysis: Resuspend the cells in staining buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC.

-

Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population at each time point to quantify the extent of ADC internalization.

In Vivo Efficacy Testing in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of an auristatin-based ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Auristatin-based ADC

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC and vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenously once a week).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size or after a specified treatment period. At the endpoint, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group to evaluate the in vivo efficacy.

Visualizing the ADC Development Workflow

The development of a novel auristatin-based ADC is a complex, multi-stage process.

Caption: A typical workflow for auristatin-based ADC development.

Conclusion

Auristatin-based ADCs have emerged as a cornerstone of targeted cancer therapy, with several approved drugs and many more in clinical development. The journey from the discovery of dolastatin 10 to the sophisticated design of modern ADCs highlights the power of natural product chemistry and innovative drug delivery strategies. A deep understanding of the properties of auristatin payloads like MMAE and MMAF, coupled with rigorous experimental evaluation, is crucial for the continued success and advancement of this promising class of therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of auristatin-based ADC discovery and development.

References

In Vitro Cytotoxicity of Free Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro cytotoxicity of the free payload, Monomethyl Auristatin E (MMAE). MMAE is a highly potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1][2] Due to its extreme potency, it is a widely used cytotoxic component in the development of Antibody-Drug Conjugates (ADCs).[1][3][] Understanding the intrinsic activity of the unconjugated, free form of MMAE is critical for interpreting ADC efficacy, bystander effects, and potential off-target toxicities. This document details its mechanism of action, summarizes its cytotoxic potency across a range of cell lines, and provides standardized experimental protocols for its evaluation.

Mechanism of Action

MMAE exerts its powerful cytotoxic effect by disrupting the cellular microtubule network. As a potent antimitotic agent, it inhibits cell division by binding to tubulin and blocking its polymerization into microtubules. This disruption of microtubule dynamics is a critical event that leads to a cascade of cellular consequences:

-

Microtubule Network Disruption: MMAE prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through a process often referred to as mitotic catastrophe. This is marked by molecular events such as the cleavage of Poly (ADP-ribose) polymerase (PARP).

MMAE is also noted for being cell-permeable, allowing it to diffuse across cell membranes. This property enables the "bystander effect," where MMAE released from a target cell can enter and kill adjacent, neighboring cells, which is a significant advantage for treating heterogeneous tumors.

In Vitro Cytotoxicity Data

Free MMAE exhibits potent cytotoxic activity against a wide array of cancer cell lines, typically with half-maximal inhibitory concentrations (IC50) in the low nanomolar to picomolar range. Its potency is reported to be 100 to 1000 times greater than standard chemotherapeutic agents like doxorubicin. The table below summarizes the IC50 values of free MMAE in various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| Breast Cancer | |||

| SKBR3 | Breast Adenocarcinoma | 3.27 ± 0.42 | |

| MCF-7 | Breast Adenocarcinoma | 0.35 | |

| Prostate Cancer | |||

| PC-3 | Prostate Adenocarcinoma | ~2 | |

| C4-2B | Prostate Adenocarcinoma | ~2 | |

| Pancreatic Cancer | |||

| BxPC-3 | Pancreatic Adenocarcinoma | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Adenocarcinoma | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Adenocarcinoma | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Adenocarcinoma | 1.16 ± 0.49 | |

| Lymphoma / Leukemia | |||

| Jurkat | T-cell Leukemia | 0.099 | |

| RAMOS | Burkitt's Lymphoma | 0.12 | |

| DoHH2 | Non-Hodgkin Lymphoma | < 1.3 | |

| Granta 519 | Non-Hodgkin Lymphoma | < 1.3 | |

| Other | |||

| HEK293 | Embryonic Kidney | 4.24 ± 0.37 |

Note: The sensitivity of cell lines can be influenced by the expression levels of drug efflux pumps, such as P-glycoprotein (MDR1), which can actively transport MMAE out of the cell, thereby conferring resistance.

Experimental Protocols

Standardized in vitro assays are essential for determining the cytotoxicity of MMAE. Below are detailed protocols for common methods.

Cell Viability Assay (MTT Method)

This colorimetric assay measures the metabolic activity of viable cells to determine the IC50 value of a cytotoxic compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE on a selected cancer cell line.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Free MMAE (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (~16-24 hours) at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of free MMAE in complete culture medium. A typical concentration range might span from picomolar to micromolar to ensure a full dose-response curve. Prepare a vehicle control using the highest concentration of DMSO present in the dilutions.

-

Cell Treatment: Remove the culture medium and add 100 µL of the prepared MMAE dilutions and controls to the respective wells. Include untreated and vehicle control wells. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well. Shake the plate for 15-20 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data by setting the viability of untreated cells to 100% and the background (wells with no cells) to 0%. Plot the percentage of cell viability against the logarithmic concentration of MMAE. Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the direct measurement of G2/M arrest induced by MMAE.

Objective: To determine if MMAE induces cell cycle arrest at the G2/M phase.

Materials:

-

Treated (MMAE) and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with MMAE (at a concentration around the IC50 value) and a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest. The sub-G1 population can also be quantified as a measure of apoptotic cells.

References

The Bystander Effect of MMAE Antibody-Drug Conjugates: A Technical Guide

The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly important for the treatment of heterogeneous tumors where antigen expression can be varied. Monomethyl auristatin E (MMAE) is a potent microtubule-inhibiting payload frequently used in ADCs, and its efficacy is significantly enhanced by a pronounced bystander effect. This guide provides an in-depth technical overview of the bystander effect of MMAE ADCs, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of MMAE ADCs and the Bystander Effect

Monomethyl auristatin E is a synthetic antineoplastic agent derived from dolastatins, which are natural products of the sea hare Dolabella auricularia.[1][2] Due to its high toxicity, MMAE cannot be administered as a standalone drug but is highly effective as a payload for ADCs.[1][] The mechanism of action of an MMAE-ADC involves a multi-step process that culminates in the induction of apoptosis in both target and neighboring cancer cells.

The process begins with the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell.[4] This is followed by the internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker, releasing the active MMAE payload.

Free MMAE then disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

The bystander effect of MMAE is attributed to its physicochemical properties. MMAE is a hydrophobic and neutrally charged molecule, which allows it to readily diffuse across the lysosomal and plasma membranes of the target cell into the surrounding tumor microenvironment. This released MMAE can then be taken up by adjacent antigen-negative cancer cells, where it exerts the same cytotoxic effects, leading to their death. This ability to kill neighboring, non-targeted cells is a key advantage of MMAE-ADCs in treating heterogeneous tumors.

Figure 1: Mechanism of MMAE-ADC action and bystander effect.

Physicochemical Properties Influencing the Bystander Effect

The ability of a payload to induce a bystander effect is largely dependent on its physicochemical properties, particularly its membrane permeability. A comparison between MMAE and its analogue, monomethyl auristatin F (MMAF), clearly illustrates this point.

| Property | MMAE | MMAF | Reference |

| Bystander Effect | Potent | Minimal to none | |

| Cell Membrane Permeability | High | Low | |

| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH |

MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes. Consequently, once released inside a target cell, MMAF is largely trapped and cannot efficiently diffuse to neighboring cells, thus exhibiting a minimal bystander effect. In contrast, the hydrophobicity and neutral charge of MMAE facilitate its transit across cellular membranes, which is a prerequisite for potent bystander killing.

Quantitative Analysis of the MMAE Bystander Effect

The bystander effect of MMAE ADCs has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Cytotoxicity

The potency of MMAE and its conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines.

| Cell Line | ADC Target | ADC | IC50 | Reference |

| L-82 (Anaplastic Large Cell Lymphoma) | CD30 | cAC10-vcMMAE (DAR 4) | 1.1 ng/mL | |

| L-82 (Anaplastic Large Cell Lymphoma) | CD70 | h1F6-vcMMAE (DAR 4) | 1.8 ng/mL | |

| L-82 (Anaplastic Large Cell Lymphoma) | CD71 | cOKT9-vcMMAE (DAR 4) | 3.3 ng/mL | |

| Karpas 299 | CD30 | cAC10-vcMMAE | Not Specified | |

| N87 (HER2-positive) | HER2 | T-vc-MMAE | ~0.1 nM | |

| GFP-MCF7 (HER2-low) | HER2 | T-vc-MMAE | ~350 nM |

DAR: Drug-to-Antibody Ratio

Bystander Killing in Co-culture Systems

The efficacy of the bystander effect is often evaluated in co-culture systems containing both antigen-positive (Ag+) and antigen-negative (Ag-) cells. The killing of Ag- cells is a direct measure of the bystander effect.

| Co-culture System (Ag+/Ag-) | ADC | Observation | Reference |

| CD30+ / CD30- cells | cAC10-vcMMAE | Potent killing of neighboring CD30- cells. | |

| CD30+ / CD30- cells | cAC10-vcMMAF | Failed to mediate bystander killing. | |

| N87 / GFP-MCF7 | T-vc-MMAE (100 nM) | Increased killing of GFP-MCF7 cells with an increasing fraction of N87 cells. |

These studies demonstrate that MMAE-ADCs can effectively kill antigen-negative cells in the presence of antigen-positive cells, a feat not achieved by ADCs with less permeable payloads like MMAF. The extent of bystander killing is also dependent on the proportion of antigen-positive cells in the tumor microenvironment.

Key Experimental Protocols

In Vitro Co-culture Bystander Effect Assay

This assay is a standard method to assess the bystander killing capacity of an ADC in a controlled environment.

1. Cell Line Selection and Preparation:

-

Antigen-Positive (Ag+) Cell Line: A cell line that expresses the target antigen for the ADC.

-

Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. To facilitate quantification, the Ag- cell line is often engineered to express a fluorescent protein, such as GFP.

2. Co-culture Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate.

-

The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:5, 1:10) to investigate the dependency of the bystander effect on the proportion of target cells.

-

Include monoculture controls of both Ag+ and Ag- cells.

-

Allow cells to adhere overnight.

3. ADC Treatment:

-

Prepare serial dilutions of the MMAE-ADC, a non-targeting control ADC, and free MMAE in cell culture medium.

-

Add the treatments to the co-culture and monoculture wells. Include untreated wells as a negative control.